molecular formula C10H9NO2 B1311916 Methyl 3-(cyanomethyl)benzoate CAS No. 68432-92-8

Methyl 3-(cyanomethyl)benzoate

Cat. No. B1311916
CAS RN: 68432-92-8
M. Wt: 175.18 g/mol
InChI Key: XSNUGLQVCGENEM-UHFFFAOYSA-N
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Patent
US08088941B2

Procedure details

A mixture of methyl 3-(bromomethyl)benzoate (0.6 gram, 2.6 mmol), potassium cyanide (0.35 gram, 5.2 mmol) and 60 mg of 18-crown-6 in 6 ml acetonitrile was vigorously stirred at room temperature for 24 hours. The mixture was filtered, the filtrate concentrated to half volume, water was added to the remaining mixture and extraction was performed with dichloromethane. The organic phase was dried over MgSO4 and the solvent was evaporated, to give the product as a yellow liquid, which was used without purification.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7].[C-:13]#[N:14].[K+].C1OCCOCCOCCOCCOCCOC1>C(#N)C>[C:13]([CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7])#[N:14] |f:1.2|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
BrCC=1C=C(C(=O)OC)C=CC1
Name
Quantity
0.35 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
60 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was vigorously stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to half volume, water
ADDITION
Type
ADDITION
Details
was added to the remaining mixture and extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)CC=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.